molecular formula C9H10N4O B2785616 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine CAS No. 1410821-14-5

2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine

Cat. No.: B2785616
CAS No.: 1410821-14-5
M. Wt: 190.206
InChI Key: GTZDLRYHECMOKK-UHFFFAOYSA-N
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Description

2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a hydrazine group (-NH-NH₂) and at position 4 with a 5-methyl-2-furyl moiety. The furyl group consists of a furan ring substituted with a methyl group at the 5-position.

Properties

IUPAC Name

[4-(5-methylfuran-2-yl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-2-3-8(14-6)7-4-5-11-9(12-7)13-10/h2-5H,10H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZDLRYHECMOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine typically involves the reaction of 4-(5-methyl-2-furyl)pyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

While specific industrial production methods for 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine typically involves the reaction of hydrazine derivatives with pyrimidine precursors. Various synthetic routes have been documented, emphasizing the importance of substituents on the pyrimidine ring for enhancing biological activity. For instance, modifications at the C4 position of the pyrimidine can significantly influence its antibacterial properties .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. The structure-activity relationship (SAR) analyses indicate that 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine exhibits potent activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For example, derivatives of this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in low micromolar ranges .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These effects are attributed to the ability of the compound to induce apoptosis and inhibit cell proliferation through mechanisms such as the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine has shown anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Analytical Applications

The compound serves as an analytical reagent in various spectroscopic methods for detecting metal ions and organic compounds in different matrices, including environmental samples and biological fluids. Its ability to form stable complexes with metal ions makes it useful in analytical chemistry for trace metal analysis .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of hydrazone derivatives derived from 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine revealed significant antimicrobial activity against Bacillus cereus and Klebsiella pneumoniae. The derivatives were synthesized using multicomponent reactions, yielding compounds with MIC values lower than those of standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Mechanisms

In another study, derivatives of this compound were tested against human breast cancer cell lines (MCF-7). The results indicated that several compounds exhibited IC50 values in the range of 7.80–13.90 µg/mL, demonstrating their potential as novel anticancer agents through mechanisms involving cell cycle arrest and apoptosis induction .

Mechanism of Action

The mechanism of action of 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine is not well-documented. it is likely that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydrazino group may play a key role in these interactions, potentially forming covalent bonds with target molecules or participating in redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs can be categorized based on substitutions at position 4 of the pyrimidine ring or the presence of hydrazine/hydrazide moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent at Position 4 Additional Substituents Key Functional Groups Reported Biological Activity
2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine 5-methyl-2-furyl None Hydrazine, furan Not reported ()
2-Hydrazino-4-(3-pyridinyl)pyrimidine 3-pyridinyl None Hydrazine, pyridine No data ()
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide 5-nitro-2-furyl (via thiazole) Thiazole ring, formic acid hydrazide Nitrofuran, hydrazide Carcinogenic (mammary, kidney, and intestinal tumors in rats)
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide 5-nitro-2-furyl (via thiazole) Thiazole ring, formamide Nitrofuran, formamide Bladder carcinogen (100% incidence in rats)
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine 5-nitro-2-furyl (via oxadiazine) Oxadiazine ring, acetamido Nitrofuran, acetamide Hemangioendothelialsarcomas in liver/mesentery

Key Observations from Research

Role of the Nitrofuran Moiety: Compounds with a 5-nitro-2-furyl group (e.g., ) consistently demonstrate carcinogenic activity in rodents. The nitro group is hypothesized to act as an electrophilic metabolite, enabling DNA adduct formation . However, its hydrazine moiety may still confer reactivity, warranting caution in toxicological studies.

The absence of a nitro group in 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine may mitigate such risks, though hydrazine’s intrinsic genotoxicity remains a concern.

Pyridine () and methoxyphenyl () analogs exhibit distinct solubility and binding properties due to aromatic heterocycle differences, which could influence pharmacological profiles.

Biological Activity

2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine is characterized by the presence of a hydrazino group and a 5-methyl-2-furyl moiety attached to a pyrimidine ring. Its chemical structure allows for various reactions, including oxidation, reduction, and substitution, which can lead to the formation of bioactive derivatives.

The biological activity of 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The hydrazino group may facilitate covalent bonding with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The furyl group may enhance binding affinity to certain targets, thereby increasing the compound's efficacy.

Antimicrobial Activity

Research indicates that 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. In vitro assays demonstrated significant zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine has been explored through various studies focusing on its effects on cancer cell lines. For example, compounds derived from this structure have shown promising results against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. The IC50 values for these compounds indicate a strong inhibitory effect on cancer cell proliferation, with some derivatives outperforming established chemotherapeutic agents .

Case Studies

  • Anticancer Efficacy : In a study evaluating the cytotoxicity of several hydrazone derivatives, one derivative of 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine exhibited an IC50 value of 6.91 nM against the EGFR L858R/T790M mutant kinase, indicating high potency compared to standard treatments .
  • Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed that certain derivatives had inhibition zones ranging from 10 mm to 24 mm at concentrations as low as 50 μg/mL, demonstrating significant antimicrobial activity .

Summary of Findings

The biological activities of 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine are summarized in the following table:

Activity Type Target IC50/Zone of Inhibition Reference
AntimicrobialStaphylococcus aureusZone: 21 mm
AntimicrobialEscherichia coliZone: 22 mm
AnticancerMCF-7IC50: 0.09 µM
AnticancerA549IC50: 0.03 µM
AnticancerHepG2IC50: 6.91 nM

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